![molecular formula C21H44O2 B15077650 Decane, 1,1'-[methylenebis(oxy)]bis- CAS No. 65767-41-1](/img/structure/B15077650.png)
Decane, 1,1'-[methylenebis(oxy)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decane, 1,1’-[methylenebis(oxy)]bis-: is an organic compound with the molecular formula C21H44O2 It is a type of ether, specifically a dialkyl ether, where two decane molecules are connected by a methylene bridge through oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Decane, 1,1’-[methylenebis(oxy)]bis- typically involves the reaction of decanol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes dehydration to form the desired ether.
Industrial Production Methods
In an industrial setting, the production of Decane, 1,1’-[methylenebis(oxy)]bis- can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Decane, 1,1’-[methylenebis(oxy)]bis- can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ether into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ether linkage can be broken and replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or alkoxides (RO-) can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers or alcohols, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, Decane, 1,1’-[methylenebis(oxy)]bis- is used as a solvent and a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool for researchers.
Biology
In biological research, this compound can be used as a model molecule to study the behavior of ethers in biological systems. Its interactions with enzymes and other biomolecules can provide insights into the mechanisms of ether metabolism.
Medicine
While not commonly used directly in medicine, derivatives of Decane, 1,1’-[methylenebis(oxy)]bis- can be explored for potential pharmaceutical applications. Its ability to form stable complexes with other molecules makes it a candidate for drug delivery systems.
Industry
In the industrial sector, Decane, 1,1’-[methylenebis(oxy)]bis- is used as a lubricant and a plasticizer. Its chemical stability and low volatility make it suitable for high-temperature applications.
Mécanisme D'action
The mechanism of action of Decane, 1,1’-[methylenebis(oxy)]bis- involves its ability to interact with various molecular targets through its ether linkages. These interactions can lead to changes in the physical and chemical properties of the target molecules, influencing their behavior in different environments. The methylene bridge provides flexibility, allowing the compound to adapt to different molecular conformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Decane, 1,1’-oxybis-: Similar in structure but lacks the methylene bridge.
Didecyl ether: Another dialkyl ether with similar properties but different molecular weight.
Di-n-Decyl ether: Similar to didecyl ether but with a different structural arrangement.
Uniqueness
Decane, 1,1’-[methylenebis(oxy)]bis- is unique due to the presence of the methylene bridge, which imparts additional flexibility and reactivity compared to other similar ethers. This structural feature allows it to participate in a wider range of chemical reactions and makes it more versatile in various applications.
Propriétés
Numéro CAS |
65767-41-1 |
|---|---|
Formule moléculaire |
C21H44O2 |
Poids moléculaire |
328.6 g/mol |
Nom IUPAC |
1-(decoxymethoxy)decane |
InChI |
InChI=1S/C21H44O2/c1-3-5-7-9-11-13-15-17-19-22-21-23-20-18-16-14-12-10-8-6-4-2/h3-21H2,1-2H3 |
Clé InChI |
MIBVRIDSRVAIDP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOCOCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(2-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15077581.png)

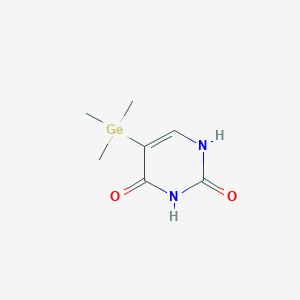

![(5Z)-3-Allyl-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077600.png)
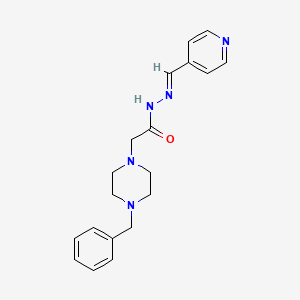
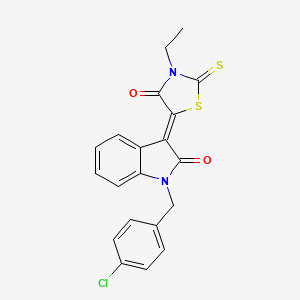
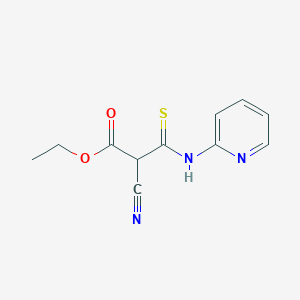
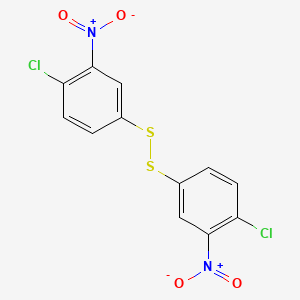
![Methyl 2-({[1-(butanoylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)benzoate](/img/structure/B15077631.png)
![ethyl 4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}benzoate](/img/structure/B15077637.png)
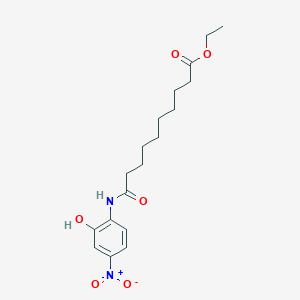
![ethyl 4-({[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B15077665.png)
